molecular formula C35H38N2O4 B11590013 2-ethoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl cyclohexanecarboxylate

2-ethoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl cyclohexanecarboxylate

Cat. No.: B11590013
M. Wt: 550.7 g/mol
InChI Key: GFDYQILSERCGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ETHOXY-4-[3-(4-METHYLPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]PHENYL 1-CYCLOHEXANECARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dibenzodiazepine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-[3-(4-METHYLPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]PHENYL 1-CYCLOHEXANECARBOXYLATE typically involves multi-step organic synthesis. The key steps include the formation of the dibenzodiazepine core, followed by functionalization with the ethoxy and cyclohexanecarboxylate groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions at different stages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-[3-(4-METHYLPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]PHENYL 1-CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with different ones, allowing for the fine-tuning of its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to develop new synthetic methodologies.

    Biology: Its biological activity can be explored to understand its interactions with various biological targets, potentially leading to the development of new drugs.

    Medicine: The compound’s pharmacological properties can be investigated to identify potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[3-(4-METHYLPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]PHENYL 1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Dibenzodiazepines: Compounds with similar core structures, such as clozapine, which is used as an antipsychotic medication.

    Phenylcyclohexane derivatives: Compounds with similar functional groups, which can have diverse biological activities.

Uniqueness

The uniqueness of 2-ETHOXY-4-[3-(4-METHYLPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]PHENYL 1-CYCLOHEXANECARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C35H38N2O4

Molecular Weight

550.7 g/mol

IUPAC Name

[2-ethoxy-4-[9-(4-methylphenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]phenyl] cyclohexanecarboxylate

InChI

InChI=1S/C35H38N2O4/c1-3-40-32-21-25(17-18-31(32)41-35(39)24-9-5-4-6-10-24)34-33-29(36-27-11-7-8-12-28(27)37-34)19-26(20-30(33)38)23-15-13-22(2)14-16-23/h7-8,11-18,21,24,26,34,36-37H,3-6,9-10,19-20H2,1-2H3

InChI Key

GFDYQILSERCGFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C)NC5=CC=CC=C5N2)OC(=O)C6CCCCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.